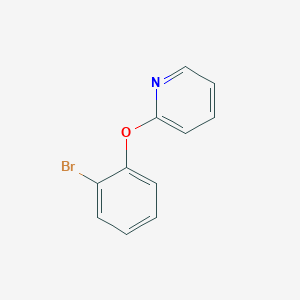

2-(2-Bromophenoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNHOCXRZOGARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 2 Bromophenoxy Pyridine and Analogous Structures

Kinetic and Mechanistic Elucidation of Transformation Pathways

The transformation of 2-(2-bromophenoxy)pyridine and its analogs into various heterocyclic structures is a subject of significant interest in synthetic organic chemistry. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. This section delves into the rate-determining steps, reaction intermediates, and the profound influence of catalysts and ligands on the reactivity of these substrates.

Rate-Determining Steps and Reaction Intermediates

In transformations involving this compound, such as intramolecular cyclization reactions, the initial steps often involve the activation of the C-Br bond. For instance, in palladium-catalyzed reactions, the oxidative addition of the aryl bromide to a low-valent palladium complex is frequently a critical step. This can be the rate-determining step, as observed in some cross-coupling reactions where transmetalation was found to be the slower process. mdpi.com

The nature of the intermediates formed during these transformations can vary significantly depending on the reaction conditions and the catalytic system employed. In gold-catalyzed C-O cross-coupling reactions of 2-(2-halophenyl)pyridines, (N,C)-cyclometalated Au(III) complexes have been identified and characterized as key intermediates. rsc.org These species confirm the viability of a Au(I)/Au(III) redox cycle in the catalytic process. rsc.org Similarly, in copper-catalyzed reactions, the formation of organocopper intermediates is proposed. For example, in the copper-catalyzed double C-S bond formation, a Cu(I) species is believed to coordinate with sulfur, forming a reactive intermediate. rsc.org

The table below summarizes key reaction types involving this compound analogs and the proposed or identified intermediates and rate-determining steps.

| Reaction Type | Proposed/Identified Intermediates | Potential Rate-Determining Step |

| Palladium-catalyzed Heck-type cyclization | Organopalladium(II) species | Oxidative addition or subsequent cyclization step |

| Gold-catalyzed C-O coupling | (N,C)-cyclometalated Au(III) complexes | Oxidative addition of the C-X bond |

| Copper-catalyzed C-S coupling | Organocopper(I)-sulfur complexes | Coordination of Cu(I) to sulfur or subsequent C-S bond formation |

| Free-radical cyclization | Aryl radicals | Generation of the aryl radical |

Influence of Catalysts and Ligands on Reactivity

The choice of catalyst and accompanying ligands plays a pivotal role in directing the reactivity and efficiency of transformations involving this compound. Different metal catalysts, such as palladium, copper, and gold, exhibit distinct catalytic activities and selectivities.

Palladium Catalysis: Palladium complexes are widely used for cross-coupling and cyclization reactions. The nature of the phosphine (B1218219) ligands attached to the palladium center can significantly influence the reaction outcome. For instance, in the synthesis of bisbenzofuro[2,3-b:3',2'-e]pyridines, Pd(TFA)2 was used as a catalyst with AgOAc as an oxidant for a double C-H/C-H coupling reaction. worktribe.com The electronic properties of the ligands can modulate the reactivity of the palladium center; electron-withdrawing groups on the ligand can enhance the reactivity of the complex in some cases. ukzn.ac.za

Copper Catalysis: Copper catalysts, often in the form of copper(I) salts like CuI, are effective for Ullmann-type couplings and C-S bond formation reactions. rsc.orgworktribe.com The choice of ligand is also critical in copper catalysis. For example, 1,10-phenanthroline (B135089) has been used as a ligand in the copper-catalyzed synthesis of benzo[b]thiophene/imidazo[1,2-a]pyridines. rsc.org The ligand can stabilize the copper species and facilitate the catalytic cycle.

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for various organic transformations. In the context of 2-(2-halophenyl)pyridines, gold(I) catalysts have been employed for C-O and C-N bond formation. rsc.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can enhance the stability and catalytic activity of gold complexes. beilstein-journals.orgnih.gov For instance, a pyridylidene ligand was shown to accelerate gold-catalyzed C-H arylation reactions compared to conventional phosphine or NHC ligands. beilstein-journals.org

The following table provides a comparative overview of different catalytic systems used in reactions of this compound and its analogs.

| Catalyst System | Ligand(s) | Reaction Type | Key Observations |

| Pd(TFA)2 | - | Double C-H/C-H coupling | Effective for the synthesis of bisbenzofuro[2,3-b:3',2'-e]pyridines. worktribe.com |

| CuI | 1,10-phenanthroline | Double C-S bond formation | Enables the synthesis of benzo[b]thiophene/imidazo[1,2-a]pyridines. rsc.org |

| [Au(NCMe)IPr]SbF6 | IPr (NHC) | C-O cross-coupling | Facilitates ether formation from 2-(2-bromophenyl)pyridine (B174913) and alkoxides. rsc.org |

| AuCl(PyC) | PyC (pyridylidene) | C-H arylation | Accelerates the reaction rate compared to other gold catalysts. beilstein-journals.org |

Coordination Chemistry and Ligand Properties of 2 2 Bromophenoxy Pyridine Derivatives

Design Principles for Pyridine-Phenoxy Based Ligands

The design of ligands is a strategic process aimed at creating molecules with specific coordination properties to form metal complexes with desired characteristics. Pyridine-phenoxy based ligands, including 2-(2-bromophenoxy)pyridine, are designed to harness the distinct electronic and steric properties of their constituent aromatic rings. The pyridine (B92270) group is a well-established N-donor, known for its ability to coordinate with a wide range of metal ions. rsc.orgresearchgate.net Its π-acceptor capabilities can also play a role in stabilizing metal complexes. researchgate.net

The relative positioning of the pyridine and phenoxy groups is a critical design element. In this compound, the ether linkage provides a degree of conformational flexibility. The steric bulk of the substituents on both the pyridine and phenoxy rings can influence the coordination geometry around the metal center and the stability of the resulting complex. rsc.orgresearchgate.net The design of these ligands often seeks to control the coordination environment, which in turn dictates the reactivity, catalytic activity, and photophysical properties of the metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives involves the reaction of the ligand with a suitable metal salt. The choice of metal, solvent, and reaction conditions can significantly impact the nature of the resulting complex.

Complexation with Transition Metal Ions

Transition metal ions are frequently employed in complexation with pyridine-phenoxy type ligands due to their variable oxidation states and coordination numbers. The synthesis of such complexes is typically achieved by mixing the ligand and a transition metal salt, such as a chloride or triflate salt, in an appropriate solvent like methanol (B129727) or ethanol. nih.govmdpi.com The reaction may be carried out at room temperature or require heating to facilitate complex formation. mdpi.com

Determination of Metal-Ligand Stoichiometry

Determining the ratio in which the metal ion and ligand combine is a fundamental aspect of characterizing a new coordination compound. Several techniques can be employed for this purpose. Elemental analysis provides the empirical formula of the complex, from which the metal-to-ligand ratio can be deduced. mdpi.comrasayanjournal.co.in

Spectroscopic titration methods, such as UV-visible spectrophotometry, can also be used. A common approach is the mole-ratio method or Job's plot, where the absorbance of a series of solutions containing varying mole fractions of the metal and ligand (while keeping the total concentration constant) is measured. acs.orgresearchgate.netresearchgate.net The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex in solution. researchgate.net For example, a 1:2 metal-to-ligand stoichiometry has been confirmed for iron(II) and cobalt(II) complexes of a substituted bipyridine carboxylic acid ligand using the mole ratio method. jcsp.org.pk Mass spectrometry, particularly techniques like MALDI-MS or ESI-MS, can also provide direct evidence for the stoichiometry by identifying the mass-to-charge ratio of the intact complex ion. jcsp.org.pkrsc.org

Structural Analysis of Coordination Compounds

The properties and reactivity of a coordination compound are intrinsically linked to its three-dimensional structure. Therefore, a thorough structural analysis is crucial for a complete understanding of these materials.

Single Crystal X-ray Diffraction Studies

SC-XRD studies can also elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the crystal lattice. researchgate.netiucr.org For example, in a cyclometalated platinum(II) complex containing a 2-(4-bromophenyl)pyridinato ligand, π-π stacking interactions were observed between the complex molecules. iucr.org

Table 1: Representative Crystallographic Data for Related Metal Complexes

| Compound | Crystal System | Space Group | Key Structural Feature |

| [NiCl2(L)(2-PrOH)]n (L = 2-(4-bromophenoxy)acetohydrazide) | Monoclinic | P21/c | Polymeric chain with distorted octahedral Ni(II) |

| [Pt(Brppy)(acac)] (Brppy = 2-(4-bromophenyl)pyridinato) | - | - | Square-planar Pt(II) with π-π stacking |

| Fe(III) pyridinophane complexes | - | - | Distorted octahedral Fe(III) |

Note: This table is illustrative and includes data for structurally related compounds to highlight the types of information obtained from SC-XRD.

Spectroscopic Characterization Techniques

In addition to SC-XRD, various spectroscopic techniques are essential for characterizing coordination compounds, both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the ligand upon complexation provide valuable information. For example, a shift in the C=N stretching frequency of the pyridine ring or the C-O stretching frequency of the phenoxy group can indicate their involvement in coordination. vulcanchem.commdpi.com In a nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide, a shift to lower frequency of the carbonyl stretching band was indicative of its coordination to the metal center. mdpi.com The appearance of new bands at lower frequencies can often be assigned to metal-ligand vibrations, such as M-N and M-O stretching modes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is invaluable for characterizing diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide insights into the electronic and structural changes occurring. For instance, the disappearance of a labile proton signal, such as an N-H proton, can confirm deprotonation upon coordination. mdpi.com In iridium complexes with 2-(2-bromophenyl)pyridine (B174913), the ¹H and ¹³C NMR spectra were used to elucidate the structure of the complexes formed. csic.es

Table 2: Key Spectroscopic Data for Related Ligands and Complexes

| Technique | Ligand/Complex | Key Observation | Interpretation |

| IR | Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide | Shift of ν(C=O) to lower frequency | Coordination of the carbonyl oxygen to Ni(II) |

| ¹H NMR | Pd(II) complex with N-(4-bromophenyl)pyridine-2-carboxamide | Disappearance of N-H proton signal | Deprotonation and coordination of the amide nitrogen |

| ¹H & ¹³C NMR | Iridium complex with 2-(2-bromophenyl)pyridine | Complex multiplet patterns and chemical shift changes | Formation of specific coordination isomers |

Note: This table is illustrative and includes data for structurally related compounds to highlight the application of spectroscopic techniques.

Coordination Modes and Ligand Denticity

The coordination behavior of this compound is primarily dictated by the presence of several potential donor atoms: the pyridine nitrogen, the ether oxygen, and the bromine substituent. The spatial arrangement of these atoms and the electronic properties of the molecule influence its denticity—the number of donor atoms that can bind to a single metal center. caltech.edu

While extensive studies on the coordination complexes of this compound itself are not widely documented in the literature, its coordination modes can be inferred from related phenoxypyridine and substituted pyridine ligands. The pyridine nitrogen atom is the most probable and strongest coordination site, possessing a readily available lone pair of electrons to form a dative bond with a metal ion. In its most straightforward role, this compound would function as a monodentate ligand, binding exclusively through the pyridine nitrogen. This is a common coordination mode for simple pyridine derivatives. ub.edu

A bidentate coordination mode, forming a chelate ring, is also a possibility. This would most likely involve the pyridine nitrogen and the ether oxygen atom. The formation of a stable five- or six-membered chelate ring is a significant driving force in coordination chemistry. In the case of this compound, chelation involving the ether oxygen would result in a five-membered ring, which is generally stable. However, the donor ability of an ether oxygen is significantly weaker than that of a pyridine nitrogen and is influenced by the steric bulk of the attached groups.

A second, less common, bidentate mode could involve the pyridine nitrogen and the bromine atom. While halogens are generally weak donors, their coordination to metal centers, particularly in the context of hemilabile ligands or specific catalytic cycles, is known. acs.org

The term denticity classifies ligands based on the number of binding sites they can use to coordinate to a metal center. caltech.edu Depending on the metal ion's electronic properties, steric demands, and the reaction conditions, this compound could exhibit different denticities. Research on related flexible ligands containing pyridyl and other functional groups shows a diversity of coordination modes, including monodentate and bidentate chelation. mdpi.com The specific mode adopted would be highly dependent on the geometric and electronic requirements of the metal center. mdpi.com

Table 1: Potential Coordination Modes and Denticity of this compound

| Coordination Mode | Denticity | Donor Atoms Involved | Plausibility |

| Terminal | Monodentate | Pyridine N | Highly plausible; the primary mode for simple pyridines. |

| Chelating | Bidentate | Pyridine N, Ether O | Plausible; forms a stable 5-membered ring, but dependent on the metal's affinity for weak ether donors. |

| Chelating | Bidentate | Pyridine N, Bromo Br | Less plausible; requires a metal center capable of coordinating to a soft halide donor. |

It is important to note that the actual observed coordination mode is determined experimentally. For instance, in studies of related ligands like 2-(4-bromophenoxy)acetohydrazide, coordination occurs through the carbonyl oxygen and the amine nitrogen, demonstrating a bidentate nature facilitated by a more complex linker. mdpi.comresearchgate.net

Electronic and Geometric Influences on Metal Center Reactivity

The electronic and geometric properties of the this compound ligand are expected to exert a significant influence on the reactivity of the metal center to which it is coordinated. These effects are a combination of the inductive and resonance effects of the substituents (electronic) and the spatial bulk and conformational flexibility of the ligand (geometric). aps.org

Electronic Influences:

The this compound ligand contains two key substituents that modify the electronic character of the pyridine ring: the ether oxygen and the bromine atom.

Ether Oxygen: The oxygen atom, through its lone pairs, can participate in resonance, donating electron density to the aromatic system. However, its primary influence on the pyridine ring is through a strong -I (inductive) effect due to its high electronegativity, which withdraws electron density from the ring.

Bromine Atom: The bromine atom on the phenoxy ring is an electron-withdrawing group, primarily through its inductive effect (-I). It also has a weak +R (resonance) effect due to its lone pairs, but the inductive effect typically dominates for halogens.

The cumulative effect is a general withdrawal of electron density from the pyridine nitrogen. This reduction in electron density lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Consequently, the σ-donor strength of the ligand is diminished. This electronic modification can impact the metal center in several ways:

Metal-Ligand Bond Strength: A less electron-donating ligand will form a weaker σ-bond with the metal center.

Redox Properties: By making the ligand a weaker donor and a better π-acceptor (due to the electron-withdrawing groups lowering the energy of the π* orbitals), it can stabilize lower oxidation states of the metal center. Studies on other substituted pyridine pincer ligands have shown that electron-withdrawing groups on the pyridine ring can significantly alter the redox potential of the metal complex. rsc.org

Catalytic Activity: In catalysis, the electronic properties of the ligand can tune the reactivity of the metal center. For example, in cross-coupling reactions, the rate of oxidative addition and reductive elimination can be modulated by the electronic nature of the ancillary ligands. acs.org

Geometric Influences:

The steric bulk of the 2-bromophenoxy group at the 2-position of the pyridine ring imposes significant geometric constraints.

Steric Hindrance: The substituent is likely to hinder the approach of other ligands to the metal center, influencing the coordination number and geometry of the resulting complex. Studies on sterically crowded pyridine-based ligands show that steric hindrance can dictate the final structure, sometimes favoring lower coordination numbers or distorted geometries. ub.edu

Bite Angle: If the ligand were to act in a bidentate N,O-chelating mode, the geometry of the ligand would define the bite angle of the chelate. This angle can induce strain in the metal's coordination sphere, affecting its stability and reactivity.

Conformational Flexibility: The C-O-C ether linkage allows for some rotational freedom between the pyridine and bromophenyl rings. This flexibility, or hemilability, can be crucial in catalytic processes, allowing the ligand to adapt to the changing electronic and coordination requirements of the metal during a catalytic cycle. mdpi.com

Table 2: Summary of Electronic and Geometric Effects

| Feature | Type | Expected Influence on Metal Center |

| 2-Bromophenoxy Group | Electronic (Inductive) | Reduces electron density at the metal center; stabilizes lower oxidation states. |

| Pyridine Ring | Electronic (π-system) | Can act as a π-acceptor, especially with electron-withdrawing substituents. |

| 2-Position Substitution | Geometric (Steric) | Creates a sterically hindered environment; may limit access to the metal center and influence coordination geometry. |

| Ether Linkage | Geometric (Flexibility) | Allows for conformational flexibility, which could be important for hemilabile behavior in catalysis. |

Computational Chemistry and Theoretical Insights into 2 2 Bromophenoxy Pyridine

Advanced Quantum Chemical Methodologies

Quantum chemical methods are at the heart of computational molecular science. These methods, which solve the Schrödinger equation for a given molecular system, can predict a wide range of properties from the ground up. For a molecule like 2-(2-bromophenoxy)pyridine, both Density Functional Theory (DFT) and high-level ab initio methods are invaluable.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the equilibrium geometry of molecules, which is the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

Studies on related phenoxypyridine derivatives have demonstrated the utility of DFT in understanding their structure-activity relationships. innovareacademics.inresearchgate.net For instance, the geometry of the ether linkage and the relative orientation of the two aromatic rings are crucial for their biological activity and are accurately described by DFT. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also readily calculated. The HOMO-LUMO gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Properties of this compound and Related Derivatives

| Property | This compound | 5-Amino-2-(2-bromophenoxy)pyridine-3-carboxamide |

| Molecular Formula | C₁₁H₈BrNO | C₁₂H₁₀BrN₃O₂ |

| Molecular Weight | 266.10 g/mol | 308.13 g/mol |

| XLogP3-AA | 3.5 | 1.6 |

| Hydrogen Bond Donor Count | 0 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 4 |

| Rotatable Bond Count | 2 | 3 |

| Topological Polar Surface Area | 22.2 Ų | 91.2 Ų |

Data sourced from PubChem CID 14068305 and CID 61357827. nih.gov

While DFT is powerful, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer even greater accuracy, albeit at a significantly higher computational cost. These methods are often used to benchmark DFT results and to calculate highly accurate energetic profiles, such as bond dissociation energies and reaction barriers.

For halogenated aromatic compounds like this compound, ab initio calculations can provide precise information on the strength of the C-Br, C-O, and other bonds. This is crucial for understanding the molecule's stability and potential degradation pathways. Studies on polybrominated diphenyl ethers (PBDEs), which share structural similarities, have employed such methods to investigate their conformational properties and the energetics of debromination reactions.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, providing a step-by-step understanding of how reactants are transformed into products.

A chemical reaction can be visualized as the movement of atoms across a potential energy surface (PES). By mapping the PES, computational chemists can identify stable intermediates and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the kinetic bottleneck of the reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, computational modeling can be used to locate the relevant transition states. For example, in a Suzuki coupling reaction where the bromine atom is replaced, the mechanism involving oxidative addition, transmetalation, and reductive elimination can be modeled. Theoretical investigations on the reactions of pyridyl radicals have demonstrated the power of these methods in elucidating complex reaction pathways. google.com

Beyond the electronic energies of stationary points on the PES, it is the Gibbs free energy that ultimately determines the spontaneity and rate of a reaction under real-world conditions. Computational methods can calculate the free energy profiles of reactions, taking into account enthalpy and entropy contributions.

In the context of catalyzed reactions, such as the functionalization of the phenoxy or pyridine (B92270) rings of this compound, microkinetic modeling based on computed free energy profiles can predict reaction rates and selectivities. This approach has been successfully applied to understand the mechanisms of various catalytic processes, including the borylation of phenoxypyridines. acs.orgconnectedpapers.com

Potential Energy Surface Mapping and Transition State Identification

Electronic Structure and Bonding Characteristics

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational chemistry provides a detailed picture of the electronic structure and bonding in this compound. The presence of the electronegative bromine atom and the pyridine nitrogen, along with the two aromatic rings, creates a complex electronic landscape.

The phenoxy group generally acts as an electron-donating group through resonance, while the bromine atom is an electron-withdrawing group via induction. The pyridine ring itself is electron-deficient. The interplay of these electronic effects influences the molecule's dipole moment, polarizability, and reactivity towards electrophilic and nucleophilic attack. For instance, the ortho-directing effect of the ether oxygen in electrophilic aromatic substitution on the phenoxy ring can be rationalized through analysis of the calculated electron density distribution.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Prediction of Spectroscopic and Photophysical Properties

Computational methods are also instrumental in predicting the spectroscopic and photophysical behavior of molecules, providing a theoretical basis for understanding their interaction with light.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. It can predict the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions, which are fundamental to a molecule's color and photophysical properties. For a molecule like this compound, TD-DFT calculations could identify the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of aromatic and heteroaromatic systems. Such information is vital for the design of materials for optical applications. A thorough literature search, however, did not uncover any studies that have performed and published TD-DFT calculations for this compound.

Table 3: Hypothetical TD-DFT Data for this compound This table is for illustrative purposes only, as no specific data has been found in the literature.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry offers a route to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with significant NLO responses often feature a push-pull electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system.

Theoretical calculations could assess the potential of this compound as an NLO material by computing its dipole moment, polarizability, and hyperpolarizability. However, there are no available research findings that report on the theoretical NLO properties of this specific compound.

Table 4: Hypothetical NLO Properties of this compound This table is for illustrative purposes only, as no specific data has been found in the literature.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | Data not available |

| Average Polarizability (α) (a.u.) | Data not available |

Research Directions and Advanced Applications of 2 2 Bromophenoxy Pyridine Scaffolds in Chemical Sciences

Role as Versatile Synthons in Complex Molecule Construction

The 2-(2-Bromophenoxy)pyridine scaffold serves as a highly adaptable synthon in organic synthesis, primarily due to the presence of the reactive carbon-bromine (C-Br) bond. This bond acts as a synthetic handle, enabling the molecule to participate in a wide array of cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Researchers utilize the bromine atom for transformations such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings to introduce new molecular fragments. This versatility allows for the systematic construction of elaborate molecular architectures. For instance, the Suzuki-Miyaura coupling can be employed to attach new aryl or vinyl groups, expanding the conjugate system of the molecule.

Catalysis and Organometallic Reagent Development

The this compound framework is an effective ligand for the formation of organometallic complexes. The molecule possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring (a 'soft' donor) and the ether oxygen atom (a 'hard' donor). This N,O-bidentate character allows it to form stable chelate rings with various transition metals. The stability and properties of these metal complexes are fundamental to their application in catalysis.

The development of coordination compounds with ligands like 2-(2-bromophenoxy)acetohydrazide, a derivative of the core scaffold, highlights the ability of these systems to coordinate with metal ions like Nickel(II). In such complexes, the ligand can act as a bidentate chelator, leading to the formation of polymeric structures with distinct properties. mdpi.com The electronic environment of the metal center can be precisely adjusted by the substituents on the ligand. The electron-withdrawing nature of the bromine atom on the phenoxy ring can modulate the catalytic activity of the coordinated metal.

Furthermore, derivatives of brominated pyridines are used to synthesize complexes for various catalytic applications. For example, palladium(II) complexes bearing N-(4-bromophenyl)-pyridine-2-carboxamide ligands have been synthesized and characterized, demonstrating the utility of the pyridine-N and an adjacent amide-N for bidentate coordination. mdpi.com Such complexes are explored for their catalytic potential, where the ligand structure plays a crucial role in the efficiency and selectivity of the catalytic process.

Table 1: Examples of Related Pyridine-Based Ligands in Organometallic Complexes

| Ligand Scaffold | Metal Center | Coordination Mode | Application Area |

| 2-(4-bromophenoxy)acetohydrazide | Ni(II) | Bidentate (O, N) | Coordination Polymers mdpi.com |

| N-(4-bromophenyl)pyridine-2-carboxamide | Pd(II) | Bidentate (Npyridine, Namido) | Catalysis mdpi.com |

| 2-(4-bromophenyl)imidazol[1,2-a]pyridine | Pt(II) | C,N-Cyclometalation | Luminescent Materials acs.org |

| 2-(4-bromophenyl)pyridine | Pd(II), Ir(III) | C,N-Cyclometalation | Organometallic Complexes dntb.gov.ua |

Advanced Materials with Tunable Optical and Electronic Properties

The integration of the this compound scaffold into larger molecular systems is a promising strategy for creating advanced materials with tailored optical and electronic properties. The aromatic and heteroaromatic rings form a conjugated system that can be extended through polymerization or by attaching other chromophoric units, making it a valuable building block for organic electronic materials. lookchem.comevitachem.com

The bromine atom serves as a convenient site for polymerization reactions. Using metal-catalyzed cross-coupling reactions like Suzuki or Stille, the monomeric unit can be linked to form conjugated polymers. tandfonline.comresearchgate.net These polymers often exhibit interesting photophysical properties, such as light absorption and emission in the visible spectrum, which are desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netbohrium.com

The electronic properties of materials derived from this scaffold can be tuned by modifying its structure. The ether linkage introduces a degree of flexibility and influences the π-conjugation pathway, while the polar pyridine unit can affect the material's solubility, film-forming capabilities, and charge transport characteristics. tandfonline.combohrium.com Research into related pyridine-containing polymers has shown that the introduction of different functional groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's band gap and color of emission. tandfonline.comresearchgate.net For example, copolymers incorporating pyridine and thiophene (B33073) units have been synthesized and their optical band gaps were determined to be suitable for electronic applications. tandfonline.com

Table 2: Optical Properties of Related Pyridine-Based Polymers

| Polymer System | Maximum Absorption (λmax) | Optical Band Gap (Eg) | Key Feature | Reference |

| Poly[2-(bithiophen-yl)phenyl-4-(alkoxyphenyl)-6-phenylpyridine] (P1) | 430 nm | 2.17 eV | Pyridine-thiophene copolymer | tandfonline.com |

| Poly[2-(bithiophen-yl)phenyl-4-(alkoxyphenyl)-6-phenylpyridine] (P2) | 420 nm | 2.13 eV | Pyridine-thiophene copolymer | tandfonline.com |

| Copolymer of 2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine | 388 nm | 2.38 eV | Bulky naphthyl group | researchgate.net |

Q & A

Q. What are the standard synthetic routes for 2-(2-bromophenoxy)pyridine and its derivatives?

The synthesis typically involves microwave-assisted nitro reduction or nucleophilic aromatic substitution. For example, 2-(2-bromophenoxy)pyridin-3-amine (4e) was synthesized via reduction of 3-nitropyridine precursors using catalytic hydrogenation or iron powder in acidic media, yielding 91% purity (LCMS: m/z 265.0 [M+H]+) . Derivatives like 2-(2-bromophenoxy)-5-methylpyridin-3-amine (4g) were obtained by substituting methyl groups at specific positions, achieving 67% yield (¹H NMR: δ 2.13 ppm for CH₃) .

Table 1: Key Reaction Parameters

| Compound | Precursor | Method | Yield (%) | Key Analytical Data |

|---|---|---|---|---|

| 4e | 3-nitropyridine | Reduction (Fe/HCl) | 91 | ¹H NMR: δ 4.82 ppm (NH₂) |

| 4g | 5-methyl-3-nitropyridine | Microwave-assisted | 67 | LCMS: m/z 279.0 [M+H]+ |

Q. What analytical techniques are recommended for characterizing this compound?

- LCMS (ES+APCI): Confirms molecular weight (e.g., m/z 265.0 for 4e) and purity .

- ¹H/¹³C NMR: Identifies substituent positions (e.g., δ 7.68 ppm for aromatic protons in 4g) .

- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to avoid solvent interference in NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in bromophenoxy-substituted pyridine synthesis?

- Catalyst Selection: Nickel catalysts enhance reductive coupling of halomethylpyridines (e.g., 89% yield for cyclization using Ni complexes) .

- Microwave Irradiation: Reduces reaction time (e.g., 92% yield for 4f in 2 hours vs. 24 hours conventional) .

- Temperature Control: Maintain 60–80°C to prevent side reactions (e.g., bromine displacement) .

Q. What strategies resolve contradictory NMR data for bromophenoxy-substituted pyridines?

- Peak Assignment: Compare coupling constants (e.g., J = 8.0 Hz for para-substituted protons in 4f) .

- Isotopic Labeling: Use ¹³C-labeled precursors to trace carbon environments in complex spectra .

- Dynamic NMR: Identify rotamers or conformational changes causing split signals (e.g., δ 7.15–7.24 ppm in 4f) .

Q. How should researchers address discrepancies in LCMS data for bromophenoxy derivatives?

- Calibration: Use internal standards (e.g., sodium formate) to align m/z values .

- Fragmentation Patterns: Compare isotopic ratios (e.g., Br has 1:1 ⁷⁹Br/⁸¹Br peaks) to confirm molecular ions .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to limit inhalation (TLV not established; assume acute toxicity Category 4) .

- Spill Management: Neutralize with lime or absorbent material before disposal .

Data Contradiction Analysis

Q. Why do reported yields vary for similar bromophenoxy-pyridine syntheses?

Variations arise from:

- Purification Methods: Column chromatography vs. recrystallization (e.g., 67% vs. 91% yields for 4g vs. 4e) .

- Reagent Purity: Trace moisture in triethyl phosphite reduces phosphonylation efficiency .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.